molecular formula C25H22O3 B11152361 6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one

6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one

Cat. No.: B11152361
M. Wt: 370.4 g/mol
InChI Key: SLESCBPXLHPDFS-UHFFFAOYSA-N
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Description

6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: Benzaldehyde derivatives, ethyl acetoacetate, and phenol derivatives.

    Condensation Reaction: The initial step often involves a condensation reaction between benzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Cyclization: The intermediate product undergoes cyclization to form the chromenone core structure.

    Substitution: The final steps involve introducing the ethyl and benzyloxy groups through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydrochromenones.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one is C24H24O3C_{24}H_{24}O_3 with a molecular weight of approximately 372.45 g/mol. The compound features a chromenone backbone with specific substituents that contribute to its biological activities.

Therapeutic Applications

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress and potential damage. In vitro studies have demonstrated that such chromenones can enhance cell viability under oxidative conditions .

2. Inhibition of Enzymes

The compound shows promise as an inhibitor of various enzymes implicated in neurodegenerative diseases:

  • Monoamine Oxidase-B (MAO-B) : Studies have identified chromenone derivatives as selective inhibitors of MAO-B, which is relevant for the treatment of disorders like Parkinson's disease. The structure-activity relationship (SAR) suggests that modifications on the phenyl ring can significantly influence the inhibitory potency against MAO-B .
  • Acetylcholinesterase (AChE) : Compounds with similar structures have been evaluated for their ability to inhibit AChE, an enzyme associated with Alzheimer's disease. The inhibition of AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .

3. Neuroprotective Effects

In addition to enzyme inhibition, there is evidence suggesting that this compound may exert neuroprotective effects by modulating oxidative stress pathways and enhancing neuronal survival during stress conditions .

Table 1: Summary of Biological Activities

ActivityFindings
AntioxidantEffective in scavenging free radicals; enhances cell viability
MAO-B InhibitionSelective and competitive inhibition; potential for Parkinson's treatment
AChE InhibitionInhibitory effects observed; implications for Alzheimer's therapy
NeuroprotectionModulates oxidative stress; promotes neuronal survival

Recent Research Insights

  • In Vitro Studies : A study evaluated the toxicity and efficacy of various chromenone derivatives, including this compound, showing that these compounds were non-toxic at concentrations up to 100 µg/mL while maintaining significant biological activity .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their target enzymes, revealing key structural features that enhance their inhibitory potential .

Mechanism of Action

The mechanism of action of 6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it might inhibit enzyme activity or bind to receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of chromenones, known for its anticoagulant properties.

    4-Hydroxycoumarin: A derivative with anticoagulant activity, used in the synthesis of warfarin.

    7-Hydroxycoumarin: Known for its fluorescence properties and used in biochemical assays.

Uniqueness

6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other chromenone derivatives.

Biological Activity

6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one, a derivative of the coumarin family, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C25H22O
  • Molecular Weight : 370.452 g/mol

The structural features of this compound include an ethyl group at position 6, a benzyloxy group at position 7, and a phenyl group at position 4 of the chromen-2-one scaffold. These modifications contribute to its biological activity by enhancing lipophilicity and potentially influencing interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar coumarin structures exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves cell cycle arrest and modulation of apoptotic pathways:

  • Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects on prostate cancer cell lines (PC3 and DU145). The IC50 values were noted to decrease significantly over time, indicating a dose-dependent response to treatment .
Cell LineIC50 (24h)IC50 (48h)IC50 (72h)
PC340.1 μg/mL27.05 μg/mL26.43 μg/mL
DU14598.14 μg/mL62.5 μg/mL41.85 μg/mL

This data suggests that the compound is more effective against PC3 cells compared to DU145 cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Coumarin derivatives are known for their ability to inhibit bacterial growth:

  • Antibacterial Activity : Studies have reported minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, indicating potential as an antibacterial agent .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus1.25
Klebsiella pneumoniae0.625

Anti-inflammatory Effects

Inflammation is a significant factor in many diseases, including cancer. Compounds related to coumarins have shown anti-inflammatory effects by inhibiting specific pathways involved in inflammation:

  • Mechanism of Action : It has been suggested that the compound may inhibit enzymes like cyclooxygenase (COX), which play a crucial role in inflammatory processes .

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through the up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, which may contribute to their anticancer effects.

Properties

Molecular Formula

C25H22O3

Molecular Weight

370.4 g/mol

IUPAC Name

6-ethyl-7-[(4-methylphenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C25H22O3/c1-3-19-13-22-21(20-7-5-4-6-8-20)14-25(26)28-24(22)15-23(19)27-16-18-11-9-17(2)10-12-18/h4-15H,3,16H2,1-2H3

InChI Key

SLESCBPXLHPDFS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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